![molecular formula C37H40N2O6 B12784147 Racemosidine B CAS No. 1236805-06-3](/img/structure/B12784147.png)
Racemosidine B
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Overview
Description
Racemosidine B is a bisbenzylisoquinoline alkaloid with the molecular formula C37H40N2O6 and a molecular weight of 608.7233 g/mol . It is a naturally occurring compound isolated from the roots of Cyclea racemosa . This compound is known for its complex structure, which includes multiple methoxy groups and stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the condensation of appropriate benzylisoquinoline precursors under acidic conditions . The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
the extraction from natural sources, such as the roots of Cyclea racemosa, remains a viable method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Racemosidine B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield partially or fully reduced bisbenzylisoquinoline derivatives .
Scientific Research Applications
Racemosidine B has several scientific research applications:
Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential cytotoxic effects against various cancer cell lines.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Limited industrial applications due to its complex structure and synthesis challenges.
Mechanism of Action
The mechanism of action of Racemosidine B involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Racemosidine A
- Racemosidine C
- Racemosinine A
- Racemosinine B
- Racemosinine C
Uniqueness
Racemosidine B is unique due to its specific stereochemistry and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1236805-06-3 |
---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,16S)-9,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-10-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(19-30(40)36(37)43-5)13-15-39(2)29(35)17-23-8-11-31(41-3)33(18-23)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1 |
InChI Key |
DQFIZQYILFTDPW-WDYNHAJCSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)O)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)O)C)OC |
Origin of Product |
United States |
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